[1,1'-Bi(cyclopropane)]-1-carboxylic acid
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Overview
Description
[1,1’-Bi(cyclopropane)]-1-carboxylic acid: is an organic compound with the chemical formula C7H10O2 . It is a white crystalline solid that is stable at room temperature . This compound is notable for its unique structure, which includes two cyclopropane rings connected by a single carbon-carbon bond, with a carboxylic acid group attached to one of the cyclopropane rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Bi(cyclopropane)]-1-carboxylic acid typically involves the esterification reaction. One common method is to use an acid catalyst to react [1,1’-Bi(cyclopropane)]-1,1’-diol with an appropriate carboxylic acid anhydride . The reaction conditions usually involve room temperature and a sealed, dry environment to ensure the purity of the product .
Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopropane)]-1-carboxylic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Bi(cyclopropane)]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Bi(cyclopropane)]-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, [1,1’-Bi(cyclopropane)]-1-carboxylic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which [1,1’-Bi(cyclopropane)]-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity . The cyclopropane rings provide a rigid structure that can affect the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to a single cyclopropane ring.
Cyclopropyl methyl ketone: This compound features a cyclopropane ring with a methyl ketone group attached.
Uniqueness: [1,1’-Bi(cyclopropane)]-1-carboxylic acid is unique due to its dual cyclopropane rings connected by a single bond, which imparts distinct chemical and physical properties. This structure differentiates it from other cyclopropane derivatives and makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclopropylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCFEDFMLOASQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547280 |
Source
|
Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60629-92-7 |
Source
|
Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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